7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family, characterized by a fused benzene-thiadiazine dioxide core. Key structural features include a chlorine atom at position 7 and a (pyridin-2-ylmethyl)thio group at position 3. Such substitutions are critical for modulating biological activity, particularly in neurological targets like AMPA receptors .
Properties
IUPAC Name |
7-chloro-3-(pyridin-2-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c14-9-4-5-11-12(7-9)21(18,19)17-13(16-11)20-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYVDABGALTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of thiadiazine derivatives, which have garnered interest in medicinal chemistry due to their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.81 g/mol. The compound features a chloro group at the 7-position and a pyridin-2-ylmethyl thio substituent at the 3-position. These substituents are critical for its biological activity and interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a vital role in cell signaling pathways linked to cancer and inflammation. The specific interactions and potency of this compound in biological systems are areas for further investigation.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazine derivatives. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the molecular structure can significantly influence the compound's efficacy against cancer cells .
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | PI3Kδ |
| Similar Thiadiazine Derivative | 1.61 ± 1.92 | Various cancer cell lines |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiadiazines are known for their antibacterial and antifungal properties. Preliminary tests indicate that modifications in the thiol group can enhance antimicrobial activity against specific pathogens .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of various thiadiazine derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin. The presence of electron-donating groups was noted to improve activity significantly .
Case Study 2: Pharmacokinetics
Investigations into the pharmacokinetics of similar compounds revealed important insights regarding absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for evaluating the therapeutic potential of this compound in clinical settings .
Future Directions
Ongoing research aims to elucidate the full therapeutic potential of this compound through:
- Structural Modifications : Investigating how changes in substituents affect biological activity.
- Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents.
- Target Identification : Further studies to identify specific biological targets and pathways involved in its action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thienothiadiazine Dioxides Thieno[3,2-e]-1,2,4-thiadiazine dioxides (e.g., 24: 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) replace the benzene ring with a thiophene moiety. This isosteric substitution reduces aromaticity and alters electronic properties, impacting receptor binding. Compound 24 demonstrated potent cognitive enhancement (0.3 mg/kg oral dose in mice) as an AMPA receptor potentiator .
These compounds show potassium channel-opening activity, highlighting core-dependent target selectivity .
Substituent Effects at Position 3
- Methyl Group (IDRA-21) : 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) is a benchmark AMPA receptor modulator. The methyl group provides minimal steric hindrance, favoring receptor interaction .
- Amino/Alkyl Groups: Compounds like 4d (3-(3,3-dimethyl-2-butylamino)-pyridothiadiazine dioxide) prioritize potassium channel modulation, underscoring how polar substituents at position 3 redirect activity .
Halogen Substituents at Position 7
- Chlorine : Ubiquitous in AMPA-active analogs (e.g., IDRA-21, 7-chloro-5-(furan-3-yl)-3-methyl derivative), chlorine enhances electron-withdrawing effects and hydrophobic interactions .
- Fluorine : 7-Fluoro-4-ethyl-benzothiadiazine dioxide (12a ) showed potent AMPA potentiation (EC50 = 1.2 µM) and in vivo cognition enhancement, suggesting halogens fine-tune potency .
Neurological Targets (AMPA Receptors)
The target compound’s pyridin-2-ylmethyl thio group may improve membrane permeability or receptor binding compared to IDRA-21’s methyl group. Thieno analogs like 24 exhibit superior in vivo efficacy, likely due to enhanced metabolic stability .
Anticancer Activity
- 3-(Pyridin-2-yl)-benzo[e]thiadiazine dioxide (Compound 6): Inhibited renal and non-small cell lung cancer cell lines (IC50 = 10–25 µM), suggesting position 3 aromatic groups enhance anticancer activity .
- Thiadiazine Dioxides with Sulfonamidine Scaffolds : Show affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform .
Q & A
Q. Basic vs. Advanced Differentiation
- Basic : H/C NMR and FT-IR confirm functional groups (e.g., S=O stretches at ~1150–1300 cm) .
- Advanced : X-ray crystallography (as in ’s analogous structure) resolves tautomeric forms and steric effects. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .
Case Study : For pyridothiadiazine derivatives, crystallographic data revealed planarity of the thiadiazine ring, influencing reactivity predictions .
How can researchers evaluate the biological activity of this compound, and what assay design considerations are essential?
Biological Activity Focus
In vitro assays (e.g., enzyme inhibition, cytotoxicity) require structural analogs for structure-activity relationship (SAR) studies. For example, pyridothiadiazine derivatives show activity modulated by substituents on the pyridine ring .
Q. Experimental Design :
- Use a negative control (e.g., unsubstituted thiadiazine) to isolate substituent effects.
- Perform dose-response curves (IC) in triplicate to ensure reproducibility .
How should researchers address contradictions in reported biological data for thiadiazine derivatives?
Data Contradiction Analysis
Discrepancies often arise from variations in substituents, assay conditions (e.g., pH, cell lines), or purity levels. For instance, electron-withdrawing groups (e.g., -Cl) may enhance stability but reduce solubility, affecting bioavailability .
Q. Resolution Strategy :
- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, HeLa cells).
- Compare logP values and solubility profiles to contextualize bioactivity differences .
What analytical challenges arise in distinguishing tautomeric forms of this compound?
Advanced Analytical Focus
Thiadiazines may exhibit thione-thiol tautomerism, altering reactivity. Use H NMR (to detect exchangeable protons) and dynamic HPLC (variable temperature) to identify dominant tautomers .
Example : For triazole-thiadiazine hybrids, tautomerism was confirmed via deuterium exchange experiments .
What safety precautions are necessary when handling this compound in laboratory settings?
Safety Focus
While specific GHS data for this compound is limited, related thiadiazines may require:
- PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Fume hood use during synthesis to prevent inhalation of volatile intermediates (e.g., chlorinated solvents) .
Documentation : Maintain a hazard log for byproducts (e.g., methyl iodide residues) .
How can substituent effects on the pyridine ring be systematically studied?
Reactivity and SAR Focus
Introduce substituents (e.g., -OCH, -CF) via electrophilic aromatic substitution or Suzuki coupling. Compare electronic effects using Hammett constants (σ) and steric parameters (Es) .
Case Study : Methoxy groups increased solubility but reduced enzymatic binding affinity in pyridothiadiazines .
What pharmacological models are suitable for assessing this compound’s therapeutic potential?
Q. Translational Research Focus
- In vivo : Rodent models for CNS disorders (if BBB permeability is predicted via PAMPA assay).
- In silico : Molecular docking against target proteins (e.g., kinases) using AutoDock Vina .
Limitation : Verify in silico predictions with SPR (surface plasmon resonance) binding assays .
How does tautomerism impact the compound’s stability under physiological conditions?
Advanced Stability Studies
Thione forms may dominate in aqueous media, affecting pharmacokinetics. Perform:
- pH-dependent stability studies (1–13 range) with UV-Vis monitoring.
- Accelerated degradation tests (40°C/75% RH) to identify decomposition pathways .
Mitigation : Formulate as prodrugs (e.g., ester derivatives) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
